molecular formula C12H11FN2O2 B595588 ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1246555-47-4

ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B595588
CAS RN: 1246555-47-4
M. Wt: 234.23
InChI Key: OSOLUXXFGFTNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. EFPC is a pyrazole derivative that has been synthesized through a variety of methods, and its unique chemical structure has been found to have several applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to act as an agonist for the CB1 receptor. When ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of physiological and biochemical effects. These effects can include changes in neurotransmitter release, modulation of ion channel activity, and alterations in gene expression.
Biochemical and Physiological Effects:
ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been found to have several biochemical and physiological effects, many of which are related to its activity as a CB1 receptor agonist. ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA. It has also been found to have analgesic effects, reducing pain sensation in animal models. ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate does have some limitations. One limitation is its relatively short half-life, which can make it difficult to study the long-term effects of CB1 activation. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate. One area of interest is the development of more potent and selective CB1 receptor agonists. Another area of interest is the use of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate as a tool for studying the effects of CB1 activation in different physiological systems, such as the immune system or the cardiovascular system. Additionally, ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate could be used as a starting point for the development of new drugs for the treatment of conditions such as pain, anxiety, and depression.

Synthesis Methods

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate can be synthesized through a variety of methods, including the reaction of 2-fluorobenzaldehyde with ethyl hydrazinecarboxylate, followed by cyclization with acetic acid. Another method involves the reaction of 2-fluoroacetophenone with ethyl hydrazinecarboxylate, followed by cyclization with acetic acid. The synthesis of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been extensively studied, and several modifications to the synthesis process have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been found to have several applications in the field of scientific research. One of the primary uses of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is as a ligand for the cannabinoid receptor 1 (CB1). ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been shown to have high affinity for the CB1 receptor, making it a useful tool for studying the physiological and biochemical effects of CB1 activation. ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has also been used as a tool for studying the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood regulation.

properties

IUPAC Name

ethyl 2-(2-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-8-14-15(11)10-6-4-3-5-9(10)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOLUXXFGFTNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719110
Record name Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

CAS RN

1246555-47-4
Record name Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.